1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Overview
Description
The compound “1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane” is a bicyclic compound with a bromophenyl group attached. Bicyclic compounds are a type of organic compound with two fused or bridged ring structures . The presence of the bromophenyl group suggests that this compound might have been synthesized using a bromination reaction .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions including bromination and ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic ring and a bromophenyl group. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromophenyl group, for example, could be involved in electrophilic aromatic substitution reactions . The bicyclic ring could also undergo reactions depending on its specific structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of the bromophenyl group would all influence its properties .Scientific Research Applications
Synthesis Methods and Challenges
Compounds with the 1-heteroaryl-3-azabicyclo[3.1.0]hexane architecture, which include 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, are of significant interest in pharmaceutical research. However, their synthesis remains a challenge. An efficient approach to synthesize these compounds involves Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts, which is compatible with a wide range of aryl and heteroaryl bromides and chlorides (Harris et al., 2017).
Versatile Intermediates for Pharmacologically Active Compounds
Azabicyclo[3.1.0]hexane-1-ols, which can be derived from 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, serve as versatile intermediates for the asymmetric synthesis of pharmacologically active products. They undergo selective rearrangement and unusual ring cleavage, leading to the formation of pyrrolidinones and other compounds with significant biological activity (Jida et al., 2007).
Biological Activity and Novel Synthesis Methods
The 1-azabicyclo[3.1.0]hexane ring, a key moiety in natural products, exhibits biological activities against various organisms. Its modification, such as guanidyl modification, is crucial for its biological activity. Ficellomycin, for example, consists of this ring structure and demonstrates notable biological properties (Kurosawa et al., 2020).
properties
IUPAC Name |
1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRUTSPEDPIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507978 | |
Record name | 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane | |
CAS RN |
86215-40-9 | |
Record name | 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86215-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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